(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one
Description
“(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one” is a compound that has been synthesized and evaluated for its mushroom tyrosinase inhibitory activity . It is part of a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives .
Synthesis Analysis
For the synthesis of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives, 2-acetylfuran was reacted with the appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic acid solution .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of furan-2-yl-substituted benzaldehyde analogs . The structures of the final products were confirmed by HR-ESI-MS, C-NMR spectral data .Chemical Reactions Analysis
The compound shows mixed-type inhibition against tyrosinase . The intersections of the lines from the slope and intercept with the X-axis showed values when -DOPA were used as the substrates .Mechanism of Action
Molecular docking results indicated that the compound can bind to the catalytic and allosteric sites 1 and 2 of tyrosinase to inhibit enzyme activity . The computational molecular dynamics analysis further revealed that the compound interacted with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .
properties
IUPAC Name |
(E)-1,3-bis(furan-2-yl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSUJEFIWCHVLJ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876663 | |
Record name | 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one | |
CAS RN |
3988-76-9 | |
Record name | MLS002638597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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